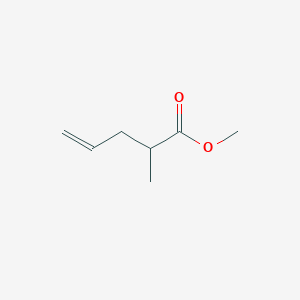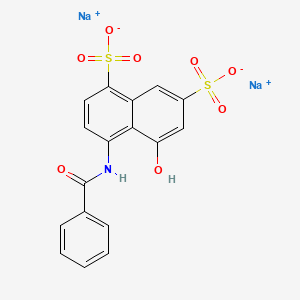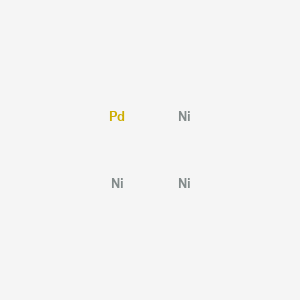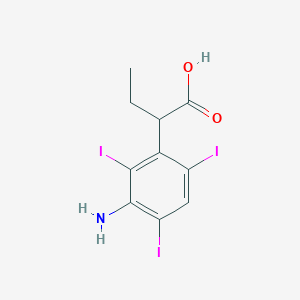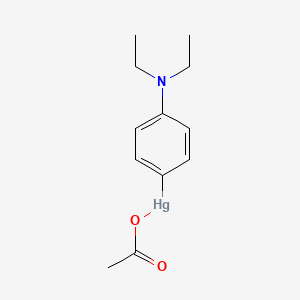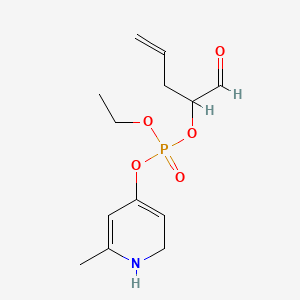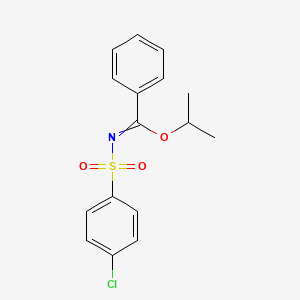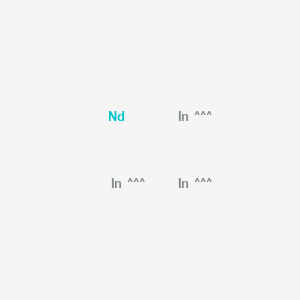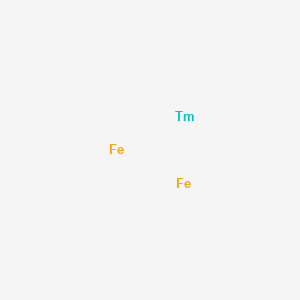
Iron;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;thulium is a compound that combines the properties of iron and thulium. Iron is a well-known transition metal with significant industrial and biological importance, while thulium is a rare earth element known for its unique magnetic and optical properties. The combination of these two elements results in a compound with intriguing characteristics, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron;thulium compounds can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of iron oxide with thulium oxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound compounds often involves the use of advanced techniques such as pulsed laser deposition and sputtering. These methods allow for precise control over the composition and properties of the resulting thin films, which are essential for applications in spintronics and other advanced technologies .
Analyse Des Réactions Chimiques
Types of Reactions: Iron;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium in the compound can react with oxygen to form thulium oxide, while iron can undergo oxidation to form iron oxide.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions are typically carried out at elevated temperatures to facilitate the formation of the desired products.
Major Products Formed: The major products formed from these reactions include thulium oxide and iron oxide. These oxides are often used as precursors for further chemical modifications and applications .
Applications De Recherche Scientifique
Iron;thulium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Investigated for potential use in biomedical imaging and therapy, particularly in magnetic resonance imaging (MRI) and targeted drug delivery.
Medicine: Explored for their potential in cancer treatment, where their magnetic properties can be utilized for hyperthermia therapy.
Industry: Employed in the development of advanced materials for spintronic devices, which are essential for next-generation electronic devices
Mécanisme D'action
The mechanism of action of iron;thulium compounds is primarily based on their magnetic and electronic properties. The compound can interact with various molecular targets, including proteins and nucleic acids, through magnetic interactions. These interactions can influence cellular processes and pathways, making the compound useful in biomedical applications such as imaging and therapy .
Comparaison Avec Des Composés Similaires
Thulium Iron Garnet (TmIG): Known for its excellent magnetic properties and used in spintronic applications.
Europium Iron Garnet (EuIG): Similar to TmIG but with different magnetic anisotropy properties.
Terbium Iron Garnet (TbIG): Another rare earth iron garnet with unique magnetic characteristics
Uniqueness: Iron;thulium compounds are unique due to the combination of iron’s well-known magnetic properties and thulium’s rare earth characteristics. This combination results in compounds with enhanced magnetic and electronic properties, making them highly valuable for advanced technological applications.
Propriétés
Numéro CAS |
12023-41-5 |
|---|---|
Formule moléculaire |
Fe2Tm |
Poids moléculaire |
280.62 g/mol |
Nom IUPAC |
iron;thulium |
InChI |
InChI=1S/2Fe.Tm |
Clé InChI |
TVRNBLIQVNSKSQ-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


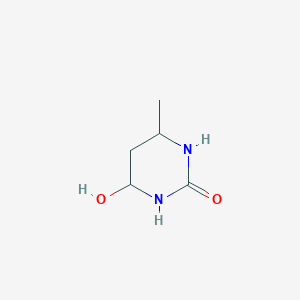
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
